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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on the effective use of Sevabertinib in in vitro settings, with a

focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is Sevabertinib and what are its primary targets?

Sevabertinib (also known as BAY 2927088) is an oral, reversible tyrosine kinase inhibitor

(TKI).[1][2] Its primary targets are human epidermal growth factor receptor 2 (HER2) and

epidermal growth factor receptor (EGFR), including various mutations of these proteins.[3][4][5]

It has been shown to potently inhibit tumors with EGFR and HER2 mutations, including exon

20 insertions, while having a lesser effect on wild-type EGFR.[2][6]

Q2: What are the known off-target effects of Sevabertinib?

While a comprehensive public kinome-wide selectivity profile for Sevabertinib is not readily

available, its clinical adverse effects can suggest potential off-target activities. The most

common treatment-related adverse events observed in clinical trials include diarrhea, rash,

stomatitis, and paronychia.[6][7] These effects are common with inhibitors that target the

EGFR/HER2 pathways, suggesting they may be at least partially on-target, but off-target

inhibition of other kinases cannot be ruled out. Researchers should be aware of potential off-

target effects and are encouraged to perform their own selectivity profiling in their experimental

systems.
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Q3: How can I minimize off-target effects of Sevabertinib in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable in vitro data. Here

are key strategies:

Use the Lowest Effective Concentration: Determine the minimal concentration of

Sevabertinib that effectively inhibits your target of interest (e.g., HER2 phosphorylation)

without engaging known or potential off-targets. This can be achieved by performing a

detailed dose-response analysis.

Perform Selectivity Profiling: If your experimental system is sensitive to off-target effects, it is

highly recommended to perform a kinase selectivity profile to understand the activity of

Sevabertinib against a broader range of kinases.

Use Appropriate Controls: Always include positive and negative controls in your experiments.

This includes vehicle-treated cells (e.g., DMSO) and potentially a well-characterized inhibitor

with a different selectivity profile.

Confirm On-Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay

(CETSA) to confirm that Sevabertinib is binding to its intended target in your cellular model

at the concentrations used.

Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of

Sevabertinib.
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Target IC50 (nM) Assay Conditions

Wild-type HER2 <0.5
Physiological ATP

concentration (2 mM)

HER2 A775insYVMA <0.5
Physiological ATP

concentration (2 mM)

Wild-type EGFR <0.5
Physiological ATP

concentration (2 mM)

EGFR D770_N771insSVD <0.5
Physiological ATP

concentration (2 mM)

HER4 13.9 Not specified

Table 1: Biochemical Activity of Sevabertinib Against Purified Kinases

Cell Line Description IC50 (nM)

NCI-H1781
Lung cancer, HER2 exon 20

insertion (A775insV, G776C)
19.7

NCI-H2170
Lung cancer, wild-type ERBB2

amplification
16.7

Table 2: Cellular Proliferation Inhibitory Activity of Sevabertinib

Experimental Protocols & Troubleshooting Guides
In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of Sevabertinib
against a panel of kinases.

Methodology:

A widely used method for kinase inhibitor profiling is the in vitro radiometric kinase assay, which

measures the transfer of a radiolabeled phosphate from ATP to a substrate. Alternatively,

fluorescence- or luminescence-based assays can be used.
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Protocol Outline:

Compound Preparation: Prepare a stock solution of Sevabertinib in 100% DMSO (e.g., 10

mM). From this stock, create a series of dilutions in assay buffer to achieve the desired final

concentrations for the assay.

Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, the specific

substrate for that kinase, and the assay buffer containing necessary cofactors (e.g., MgCl2).

Inhibitor Addition: Add the diluted Sevabertinib or vehicle control (DMSO) to the wells.

Reaction Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time, ensuring the reaction is in the linear range.

Reaction Termination and Detection: Stop the reaction and quantify the amount of

phosphorylated substrate. For radiometric assays, this often involves capturing the substrate

on a filter membrane and measuring radioactivity. For other assay formats, follow the

manufacturer's instructions for detection.

Data Analysis: Calculate the percentage of kinase activity inhibited by Sevabertinib at each

concentration compared to the vehicle control. Plot the percent inhibition against the

logarithm of the inhibitor concentration and fit the data to a dose-response curve to

determine the IC50 value for each kinase.

Troubleshooting Guide: In Vitro Kinase Assays
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Problem Potential Cause Suggested Solution

High variability between

replicates

Pipetting errors, improper

mixing, or plate edge effects.

Use calibrated pipettes, ensure

thorough mixing of reagents,

and avoid using the outermost

wells of the plate.

No or weak signal

Inactive enzyme, degraded

ATP or substrate, incorrect

buffer conditions.

Use a fresh batch of enzyme

and reagents. Confirm the

optimal buffer conditions (pH,

salt concentration) for each

kinase.

High background signal

Non-specific binding of

substrate or ATP to the filter

membrane (radiometric assay),

or auto-

fluorescence/luminescence of

the compound.

Optimize washing steps to

reduce non-specific binding.

Run a control without the

kinase to assess compound

interference.

IC50 values differ from

literature

Different assay conditions

(e.g., ATP concentration,

substrate, enzyme source).

Standardize assay conditions,

particularly the ATP

concentration (ideally at the

Km for each kinase), to allow

for better comparison.

Experimental Workflow for Kinase Selectivity Profiling
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Preparation

Assay Execution

Data Analysis

Prepare Sevabertinib Dilutions

Add Sevabertinib/Vehicle

Prepare Kinase Panel & Substrates

Set up Kinase Reactions

Initiate with ATP

Incubate

Terminate & Detect

Calculate % Inhibition

Plot Dose-Response Curves

Determine IC50 Values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-custom-synthesis
https://oncodaily.com/new-paper-alert/sevabertinib-her2mut-nsclc
https://www.esmo.org/oncology-news/sevabertinib-shows-antitumour-activity-in-patients-with-locally-advanced-or-metastatic-her2-mutated-nsclc
https://aacrjournals.org/cancerdiscovery/article/doi/10.1158/2159-8290.CD-25-0605/767137/Sevabertinib-a-Reversible-HER2-Inhibitor-with
https://pubmed.ncbi.nlm.nih.gov/41090369/
https://pubmed.ncbi.nlm.nih.gov/41090369/
https://www.selleckchem.com/products/bay-2927088-sevabertinib.html
https://www.bayer.com/en/us/news-stories/non-small-cell-lung-cancer
https://www.onclive.com/view/sevabertinib-induces-durable-response-in-advanced-her2-mutant-nsclc
https://www.benchchem.com/product/b15611537#how-to-minimize-off-target-effects-of-sevabertinib-in-vitro
https://www.benchchem.com/product/b15611537#how-to-minimize-off-target-effects-of-sevabertinib-in-vitro
https://www.benchchem.com/product/b15611537#how-to-minimize-off-target-effects-of-sevabertinib-in-vitro
https://www.benchchem.com/product/b15611537#how-to-minimize-off-target-effects-of-sevabertinib-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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